molecular formula C18H17N2OS+ B13373168 2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium

2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium

Cat. No.: B13373168
M. Wt: 309.4 g/mol
InChI Key: PXBYBMRLIRQSRT-UHFFFAOYSA-O
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Description

2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core, which is often associated with significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium typically involves a multi-step process. One common method includes the condensation of 4-acetylaminobenzaldehyde with 3-methylbenzothiazolium salt under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process might involve advanced techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazolium ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could produce a fully reduced amine derivative.

Scientific Research Applications

2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium involves its interaction with various molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The benzothiazolium core is known to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Dimethylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium
  • 2-{2-[4-(Methoxyphenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium

Uniqueness

Compared to similar compounds, 2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium is unique due to its acetylamino group, which can enhance its biological activity and solubility. This structural feature may also influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N2OS+

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C18H16N2OS/c1-13(21)19-15-10-7-14(8-11-15)9-12-18-20(2)16-5-3-4-6-17(16)22-18/h3-12H,1-2H3/p+1

InChI Key

PXBYBMRLIRQSRT-UHFFFAOYSA-O

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3S2)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3S2)C

Origin of Product

United States

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